P-Menth-1-en-9-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

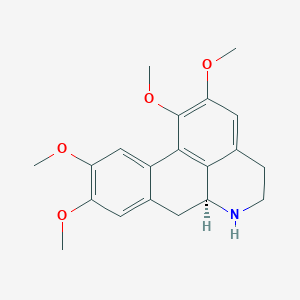

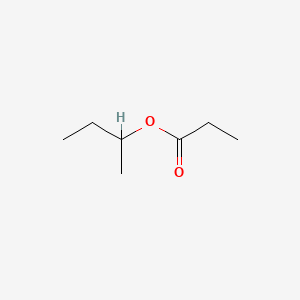

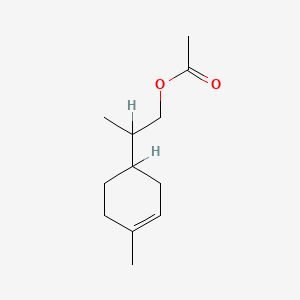

p-Menth-1-en-9-ol acetate, also known as 9-acetoxy-1-P-menthene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, p-menth-1-en-9-ol acetate is primarily located in the membrane (predicted from logP) and cytoplasm. p-Menth-1-en-9-ol acetate is a fruity, herbal, and spicy tasting compound that can be found in mandarin orange (clementine, tangerine) and spearmint. This makes p-menth-1-en-9-ol acetate a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Oxidation and Biotransformation

- P-Menth-1-en-9-yl acetate and related compounds have been a subject of research in the context of chemical oxidation and biotransformation processes. For instance, the oxidation of p-menth-3-ene, which is structurally related to P-Menth-1-en-9-yl acetate, has been explored using selenium dioxide. This process focuses on the oxidative attack at specific positions of the hydrocarbon, yielding various products including p-menth-3-en-5-yl acetate (Suga, Sugimoto, & Matsuura, 1963).

- Studies on the biotransformation of compounds like 1-acetoxy-p-menth-4(8)-ene using cultured cells of Nicotiana tabacum have been conducted. These studies highlight the cells' ability to hydroxylate the exocyclic double bond and the allylic position of the double bond in a selective manner (Lee, Hirata, & Suga, 1983).

Chemoenzymatic Synthesis

- The chemoenzymatic preparation and synthesis of p-menth-1,5-dien-9-ol stereoisomers, closely related to P-Menth-1-en-9-yl acetate, have been explored. This includes studies on lipase-mediated acetylation and fractional crystallization for the purification of chiral building blocks, leading to the synthesis of various p-menthane monoterpenes (Serra & Nobile, 2011).

Analysis in Natural Products

- Research has been conducted on the analysis of natural products like nutmeg oil, where various chromatographic methods identified components including p-menth-2-en-1-ol and its derivatives. This is significant as it relates to the broader understanding of the composition and characteristics of natural extracts containing compounds like P-Menth-1-en-9-yl acetate (Schenk & Lamparsky, 1981).

Enzyme-Mediated Reactions

- The enzyme-mediated biotransformation of α-terpineol and its acetate, which share similarities with P-Menth-1-en-9-yl acetate, has been studied. This includes examining the hydroxylation preference of different enantiomers by cultured cells, providing insights into stereoselective biotransformation processes (Suga, Hirata, & Lee, 1982).

Safety Assessment

- Safety assessments have been conducted on related compounds, such as 2-(p-Menth-1-ene-10-yl)cyclopentanone, evaluating aspects like genotoxicity and skin sensitization. These studies are crucial for understanding the safety profile of compounds in the same family as P-Menth-1-en-9-yl acetate (Api et al., 2018).

Eigenschaften

CAS-Nummer |

28839-13-6 |

|---|---|

Produktname |

P-Menth-1-en-9-yl acetate |

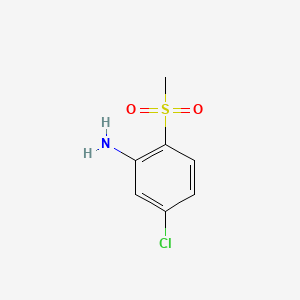

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

2-(4-methylcyclohex-3-en-1-yl)propyl acetate |

InChI |

InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3 |

InChI-Schlüssel |

QUHIXSUMNSRNNP-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CC1)C(C)COC(=O)C |

Kanonische SMILES |

CC1=CCC(CC1)C(C)COC(=O)C |

Dichte |

0.931-0.937 |

Andere CAS-Nummern |

28839-13-6 |

Physikalische Beschreibung |

Colourless liquid; Warm herbaceous, spicy odou |

Löslichkeit |

Insoluble in water; soluble in organic solvents and oils Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.